molecular formula C21H21ClN2O2 B11981242 Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- CAS No. 877790-48-2

Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-

Cat. No.: B11981242
CAS No.: 877790-48-2
M. Wt: 368.9 g/mol
InChI Key: GVCKZIWRJVVAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a cyclopentane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine scaffold via a spiro junction at position 5'. Key substituents include a 4-chlorophenyl group at position 2', a methoxy group at 7', and hydrogenation states at positions 1' and 10'b (Figure 1). The spiro architecture introduces conformational rigidity, which may enhance target binding specificity, while the 4-chlorophenyl and methoxy groups contribute to electronic and steric properties critical for biological interactions .

Properties

CAS No.

877790-48-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21ClN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3

InChI Key

GVCKZIWRJVVAHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, although specific details are not extensively documented.

    Reduction: Reduction reactions are also possible, particularly involving the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclohexane Analogs

Example : 9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] ()

  • Structural Differences : Replaces cyclopentane with cyclohexane, introducing a larger spiro ring. The 9′-chloro and 2′-phenyl substituents replace the 7′-methoxy and 2′-(4-chlorophenyl) groups.
  • Electron Withdrawing Groups: The 9′-chloro group (vs. 7′-methoxy) may alter electron density in the benzoxazine ring, affecting π-π stacking or hydrogen bonding .

Non-Spiro Tricyclic Derivatives

Example : Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives ()

  • Structural Differences : Lack spiro junctions and cyclopentane; instead, they feature a planar tricyclic core with 5-carbonyl and halogen substitutions (e.g., 6a: IC₅₀ = 1.06 µM for BuChE).
  • Impact: Binding Affinity: The spiro compound’s rigid conformation may enhance target affinity compared to flexible tricyclic analogs. Molecular docking studies suggest six-membered benzoxazine rings (as in the target compound) improve fit in BuChE’s active site over seven-membered benzoxazepines .

Antimicrobial Spiro Derivatives

Example : 2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-ones ()

  • Structural Differences: Incorporates an indolinone ring instead of cyclopentane and lacks methoxy groups.
  • Biological Activity : These derivatives show MIC values of 50 µg/mL (antibacterial) and 250 µg/mL (antifungal). The target compound’s 4-chlorophenyl group may enhance lipophilicity, improving membrane penetration, while the methoxy group could modulate solubility .

Key Data Table: Comparative Analysis

Property Target Compound Spirocyclohexane Analog () Tricyclic Derivative 6a () Antimicrobial Spiro Derivative ()
Core Structure Spirocyclopentane-benzoxazine Spirocyclohexane-benzoxazine Planar tricyclic benzoxazinone Spiroindolinone-benzoxazine
Key Substituents 2'-(4-Cl-phenyl), 7'-OCH₃ 2'-Ph, 9'-Cl 7-Cl, 5-CO 4-Substituted Ph, indolinone
Biological Target Not reported (potential BuChE) Not reported BuChE (IC₅₀ = 1.06 µM) Microbial pathogens (MIC = 50–250 µg/mL)
Synthetic Route Likely Claisen-Schmidt condensation Cycloaddition/cyclization Hydrazine cyclization Microwave-assisted cyclization
Structural Flexibility Rigid (spiro) Moderately rigid Flexible Semi-rigid

Research Findings and Implications

  • BuChE Inhibition : The target compound’s spiro architecture and benzoxazine ring align with BuChE-active scaffolds. However, the absence of a 5-carbonyl group (critical in tricyclic analogs like 6a) may reduce inhibitory potency .
  • Synthetic Feasibility : Similar to , the target compound could be synthesized via intramolecular cyclization of pyrazoline intermediates, with methoxy and chloro groups introduced via substituted benzaldehydes .

Biological Activity

Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- is a complex heterocyclic compound that integrates multiple structural motifs including cyclopentane, pyrazole, and benzoxazine. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Spirocyclic framework : Provides unique spatial orientation for biological interactions.
  • 4-Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy substituent : Potentially increases biological activity through electronic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. Here are key findings regarding the biological activity of Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine] :

Antitumor Activity

Studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • Compound IC50 values : Similar compounds have shown IC50 values as low as 2.8 μM against MCF-7 breast cancer cells, indicating potent antitumor effects .
Compound NameStructure FeaturesBiological Activity
2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]Similar spirocyclic structureAntitumor
2-Bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]Contains bromine and methoxy groupsAntimicrobial
SpiroquinazolinonesSpirocyclic frameworkAntiviral and anticancer

The mechanism by which Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine] exerts its biological effects is still being elucidated. However, several studies suggest potential interactions with critical biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as EGFR and CDK-2 with IC50 values ranging from 0.301 to 0.557 μM .
  • Apoptosis Induction : Flow cytometric analysis indicates that treatment with related compounds significantly increases apoptotic cell death in cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of spirocyclic compounds in cancer treatment:

  • Study on MCF-7 Cells : A recent study demonstrated that a derivative of the compound induced apoptosis in MCF-7 cells with a notable increase in early and late apoptotic populations compared to untreated controls .
  • In Vivo Studies : Animal models treated with spirocyclic derivatives showed reduced tumor size and improved survival rates compared to control groups.

Future Directions

The ongoing research on the biological activity of Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- suggests promising therapeutic potential. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies could help identify key structural features responsible for enhanced biological activity.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential for evaluating the safety and efficacy in humans.

Q & A

Basic: What synthetic methodologies are effective for synthesizing this spiro compound and its analogs?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, leveraging strategies such as:

  • Microwave-assisted techniques for accelerated cyclization and improved yields (e.g., synthesis of structurally related benzoxazine derivatives) .
  • Copper-catalyzed tandem reactions to construct fused heterocyclic cores, as demonstrated in pyrazoloquinazoline syntheses .
  • Condensation reactions between pyrazoline derivatives and aldehydes or carbonyl compounds, with diastereoselectivity influenced by reaction conditions .
    Key Considerations: Optimize temperature, catalysts (e.g., TiCl₄ for Friedel-Crafts alkylation ), and purification methods (preparative TLC or column chromatography ).

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography resolves spiro-configuration and ring conformations (e.g., dihedral angles of 87.51° between fused rings in related compounds) .
  • NMR spectroscopy identifies substituent positions (e.g., methoxy, chlorophenyl groups) and confirms spiro-junction connectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular formula and purity .

Basic: What assays are recommended for initial biological activity screening?

Methodological Answer:

  • Butyrylcholinesterase (BuChE) inhibition assays : Measure IC₅₀ values via Ellman’s method, as seen in pyrazolo-benzoxazinone derivatives (e.g., IC₅₀ = 1.06–1.63 μM for halogen-substituted analogs) .
  • Antimicrobial/Cytotoxicity screening : Use MTT assays or bacterial growth inhibition models, noting substituent-dependent activity (e.g., 4-chlorophenyl enhances lipophilicity and target binding) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Halogenation : 7- or 9-position bromo/chloro groups enhance BuChE inhibition .
    • Methoxy positioning : 7'-methoxy improves solubility and electronic effects on aromatic rings .
  • Spiro-Ring Modifications : Replace cyclopentane with piperidine to study steric effects on receptor binding .
    Experimental Design : Synthesize analogs with systematic substituent variations and correlate with bioassay data .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular docking (e.g., using PDB 1P0I for BuChE) identifies binding pockets and affinity determinants. For example, reducing benzoxazepine ring size to benzoxazine improves target fit .
  • MD simulations assess stability of ligand-receptor complexes over time, highlighting key hydrogen bonds or π-π interactions .

Advanced: How is diastereoselectivity managed during synthesis?

Methodological Answer:

  • Reaction Solvent/Temperature : Polar aprotic solvents (e.g., DMF) and lower temperatures favor specific diastereomers in condensations .
  • Chiral Catalysts : Explore asymmetric catalysis (e.g., organocatalysts) for enantioselective spiro-ring formation, though literature examples remain limited for this class .

Advanced: How to resolve contradictions in biological data across analogs?

Case Example : In BuChE inhibition, compound 6a (IC₅₀ = 1.06 μM) vs. 6c/6g (IC₅₀ = 1.63 μM) shows halogen position impacts activity .
Resolution Strategies :

  • Validate assays with positive controls (e.g., donepezil for BuChE).
  • Perform dose-response curves and statistical analysis (e.g., ANOVA) to confirm significance.
  • Use computational models to rationalize steric/electronic effects .

Advanced: How to optimize synthetic routes for scalability and reproducibility?

Methodological Answer:

  • Process Intensification : Replace thermal reactions with microwave-assisted steps to reduce time and byproducts .
  • Purification : Use flash chromatography or recrystallization for high-purity yields (>95%) .
  • Green Chemistry : Explore aqueous ammonia or solvent-free conditions, as demonstrated in copper-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.